3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidine
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Overview
Description
Mechanism of Action
Target of Action
The primary target of 3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition is an appealing target for cancer treatment .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . This inhibition results in a significant alteration in cell cycle progression, leading to apoptosis within certain cells .
Biochemical Pathways
The compound affects the cell cycle regulation pathway by inhibiting CDK2 . This inhibition disrupts the normal progression of the cell cycle, leading to cell death in tumor cells .
Result of Action
The compound has shown superior cytotoxic activities against certain cell lines . For instance, it has demonstrated significant inhibitory activity with IC50 values in the nanomolar range, indicating its potent anti-proliferative effects .
Biochemical Analysis
Biochemical Properties
3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidine has been found to interact with various enzymes and proteins. It has been used in the synthesis of new pyrazolo[3,4-d]pyrimidine derivatives, which have been evaluated against leukemia cell lines . These compounds have shown good in vitro anti-proliferative activities, with some being 8-10 times more potent than the BTK inhibitor ibrutinib .
Cellular Effects
The cellular effects of this compound are primarily observed through its derivatives. These derivatives have shown significant inhibitory activity against leukemia cell lines, including L1210, K562, and HL-60 . They influence cell function by inhibiting cell proliferation .
Molecular Mechanism
Its derivatives have been found to inhibit CDK2, a cyclin-dependent kinase involved in cell cycle regulation . These compounds fit well into the CDK2 active site through essential hydrogen bonding with Leu83 .
Temporal Effects in Laboratory Settings
Its derivatives have shown significant inhibitory activity against leukemia cell lines over time .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with 3,4-dichloropyridine under controlled conditions . The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process . Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used under reflux conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolo[3,4-d]pyrimidine derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidine has several scientific research applications, including:
Medicinal Chemistry: It is used as a scaffold for designing kinase inhibitors, which are potential anticancer agents.
Biological Studies: The compound is studied for its inhibitory effects on specific enzymes and proteins involved in cell signaling pathways.
Chemical Biology: It serves as a tool compound for probing biological processes and understanding the mechanism of action of various biological targets.
Industrial Applications: The compound is used in the synthesis of advanced materials and as an intermediate in the production of other bioactive molecules.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-6-chloro-1H-pyrazolo[4,3-c]pyridine: This compound has a similar structure but differs in the position of the nitrogen atoms in the ring system.
Pyrazolo[3,4-d]pyrimidine Derivatives: Various derivatives with different substituents on the pyrazole and pyrimidine rings.
Uniqueness
3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other similar compounds . Its ability to inhibit CDKs selectively makes it a valuable compound in cancer research and drug development .
Properties
IUPAC Name |
3-bromo-6-chloro-2H-pyrazolo[3,4-d]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClN4/c6-3-2-1-8-5(7)9-4(2)11-10-3/h1H,(H,8,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HITNWCAUPNRMES-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=NC2=NNC(=C21)Br)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60681031 |
Source
|
Record name | 3-Bromo-6-chloro-2H-pyrazolo[3,4-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60681031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.45 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
944903-06-4 |
Source
|
Record name | 3-Bromo-6-chloro-2H-pyrazolo[3,4-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60681031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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